

A Comparative Spectroscopic Analysis of 4-Methoxypicolinaldehyde and Its Precursors

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Compound of Interest

Compound Name: 4-Methoxypicolinaldehyde

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This guide provides a detailed spectroscopic comparison of the key aromatic aldehyde, **4-Methoxypicolinaldehyde**, and its common synthetic precursors, (4-methoxypyridin-2-yl)methanol and 4-chloropicolinaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis) for **4-Methoxypicolinaldehyde** and its precursors.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm, Multiplicity, (Number of Protons, Assignment)
4-Methoxypicolinaldehyde	9.96 (s, 1H, -CHO), 8.63 (d, 1H, H-6), 7.44 (d, 1H, H-3), 7.27 (m, 1H, H-5), 3.93 (s, 3H, -OCH ₃) [1]
(4-methoxypyridin-2-yl)methanol	8.35 (d, 1H, H-6), 6.90 (d, 1H, H-3), 6.75 (dd, 1H, H-5), 4.68 (s, 2H, -CH ₂ OH), 3.85 (s, 3H, -OCH ₃)
4-chloropicolinaldehyde	10.05 (s, 1H, -CHO), 8.70 (d, 1H, H-6), 7.90 (d, 1H, H-3), 7.55 (dd, 1H, H-5)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm
4-Methoxypicolinaldehyde	193.5 (-CHO), 166.0 (C-4), 152.5 (C-2), 150.8 (C-6), 110.5 (C-3), 108.0 (C-5), 56.0 (-OCH ₃)
(4-methoxypyridin-2-yl)methanol	165.5 (C-4), 160.2 (C-2), 149.0 (C-6), 108.8 (C-3), 106.5 (C-5), 64.5 (-CH ₂ OH), 55.8 (-OCH ₃)
4-chloropicolinaldehyde	192.1 (-CHO), 153.2 (C-2), 151.5 (C-6), 145.0 (C-4), 125.0 (C-3), 122.5 (C-5)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹) and Functional Group Assignments
4-Methoxypicolinaldehyde	~2950 (C-H, methoxy), ~2840 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1560 (C=C, aromatic), ~1250 (C-O, ether)
(4-methoxypyridin-2-yl)methanol	~3350 (O-H, alcohol, broad), ~2940 (C-H, methoxy), ~1605, 1570 (C=C, aromatic), ~1245 (C-O, ether), ~1030 (C-O, alcohol)
4-chloropicolinaldehyde	~2850 (C-H, aldehyde), ~1710 (C=O, aldehyde), ~1580, 1550 (C=C, aromatic), ~830 (C-Cl)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compound	λ_{max} (nm)
4-Methoxypicolinaldehyde	~245, ~280
(4-methoxypyridin-2-yl)methanol	~230, ~275
4-chloropicolinaldehyde	~250, ~290

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans.
- ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 scans.

- **Data Processing:** The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Instrumentation:** PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (uATR) accessory.
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the diamond crystal of the uATR.
- **Data Acquisition:** Spectra were recorded in the range of 4000-650 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.
- **Data Processing:** The resulting interferograms were Fourier transformed to produce the infrared spectrum. The data is presented in terms of wavenumber (cm^{-1}).

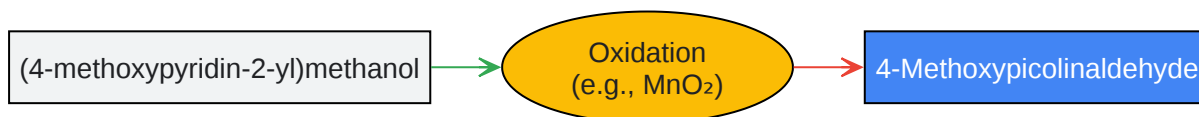
3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** Agilent Cary 60 UV-Vis spectrophotometer.
- **Sample Preparation:** A stock solution of each compound was prepared in absolute ethanol. This stock solution was then diluted to an appropriate concentration (typically in the range of 10^{-4} to 10^{-5} M) to ensure that the maximum absorbance was within the linear range of the instrument (0.1-1.0 AU).
- **Data Acquisition:** The UV-Vis spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the blank.
- **Data Processing:** The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route for the preparation of **4-Methoxypicolinaldehyde** from its precursor, (4-methoxypyridin-2-yl)methanol, through an

oxidation reaction.



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Caption: Synthesis of **4-Methoxypicolinaldehyde**.

This guide provides a foundational set of spectroscopic data and standardized protocols to aid in the analysis of **4-Methoxypicolinaldehyde** and its precursors. Researchers are encouraged to use this information as a reference for their own experimental work.

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References

- 1. rsc.org [rsc.org]
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